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Compound of Interest

Compound Name: JI130

Cat. No.: B12385353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two novel small molecule inhibitors,

JI130 and JI051, which target the Hairy and enhancer of split-1 (Hes1) transcription factor.

Both compounds operate through a unique mechanism of action, stabilizing the interaction

between Hes1 and Prohibitin 2 (PHB2), leading to anti-proliferative effects in cancer cells. This

document summarizes key experimental data, outlines methodologies, and visualizes the

underlying biological pathways and workflows.

Executive Summary
JI130 and JI051 are structurally related compounds that have demonstrated potential as anti-

cancer agents by inhibiting the Notch signaling pathway's downstream effector, Hes1.

Experimental data reveals that while both compounds are effective in vitro, JI130 has been

further evaluated in in-vivo models, showing significant tumor growth inhibition in a pancreatic

cancer xenograft model. This guide presents a side-by-side comparison of their known

characteristics and efficacy.
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Property JI130 JI051

Molecular Formula C₂₃H₂₄N₂O₃ C₂₂H₂₄N₂O₃

Molecular Weight 376.46 g/mol 364.45 g/mol

In Vitro Efficacy
Compound Cell Line Assay Type Metric Value Reference

JI130

MIA PaCa-2

(Pancreatic

Cancer)

Cell

Proliferation
EC₅₀ 49 nM [1]

JI051

HEK293

(Human

Embryonic

Kidney)

Cell

Proliferation
EC₅₀ 0.3 µM [1]

Note: A direct comparison of in vitro potency in the same cell line is not available in the cited

literature. The Perron et al. study notes that JI051 dose-dependently reduced cell growth of the

human pancreatic cancer cell line MIA PaCa-2, but does not provide a specific EC₅₀ or IC₅₀

value.[1]

In Vivo Efficacy: JI130 in Pancreatic Cancer Xenograft
Model

Parameter Value

Cell Line MIA PaCa-2

Animal Model Nude Mice

Dosage 50 mg/kg body weight

Administration 5 days/week for 3 weeks

Tumor Volume Reduction 48.2% after 21 days

Reference [1]
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Signaling Pathway and Mechanism of Action
JI130 and JI051 exert their effects by targeting the interaction between Hes1, a downstream

effector of the Notch signaling pathway, and the chaperone protein PHB2. In normal cellular

processes, Hes1 translocates to the nucleus to regulate gene transcription. These small

molecules stabilize the Hes1-PHB2 complex in the cytoplasm, preventing Hes1's nuclear

translocation and its function as a transcriptional repressor. This inhibition of Hes1 activity

ultimately leads to cell cycle arrest at the G2/M phase and a reduction in cancer cell

proliferation.[1]
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Mechanism of Action of JI130 and JI051
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Mechanism of JI130/JI051 Action

Experimental Protocols
Cell Proliferation Assay (MTS Assay)
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This protocol was utilized to determine the in vitro efficacy of JI130 and JI051 on cancer cell

lines.

Cell Seeding: MIA PaCa-2 or HEK293 cells were seeded in 96-well plates at a density of

5,000 cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells were treated with various concentrations of JI130, JI051, or

a vehicle control (DMSO).

Incubation: The plates were incubated for a specified period (e.g., 72 hours for the JI130
dose-response curve).

MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

Incubation and Measurement: The plates were incubated for 1-4 hours to allow for the

conversion of MTS to formazan by metabolically active cells. The absorbance was then

measured at 490 nm using a microplate reader.

Data Analysis: The absorbance values were normalized to the vehicle control to determine

the percentage of cell viability. The EC₅₀ value was calculated from the dose-response curve.
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Cell Proliferation Assay Workflow
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Murine Pancreatic Tumor Xenograft Model
This in vivo model was used to assess the anti-tumor activity of JI130.

Cell Implantation: MIA PaCa-2 cells were subcutaneously implanted into the flank of

immunodeficient nude mice.[1]

Tumor Growth: Tumors were allowed to establish and grow to a palpable size.

Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into

treatment and control groups.

Compound Administration: The treatment group received JI130 at a dose of 50 mg/kg body

weight, administered intraperitoneally five days a week for three weeks. The control group

received a vehicle (DMSO).[1]

Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using

calipers.

Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors

were excised and weighed.

Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth

inhibition was calculated by comparing the tumor volumes and weights of the treated group

to the control group.
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Murine Xenograft Model Workflow
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Conclusion
Both JI130 and JI051 represent a promising new class of Hes1 inhibitors with a novel

mechanism of action. The available data indicates that JI130 demonstrates potent anti-tumor

activity both in vitro and in vivo, particularly in models of pancreatic cancer. While JI051 has

shown in vitro efficacy, further in vivo studies are needed for a direct comparison of its

therapeutic potential against JI130. The detailed experimental protocols and pathway diagrams

provided in this guide offer a valuable resource for researchers interested in further

investigating these compounds and their potential applications in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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